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Executive Summary
Metallo-β-lactamases (MBLs) represent a significant and growing threat to the efficacy of β-

lactam antibiotics, the cornerstone of antibacterial therapy. These enzymes are capable of

hydrolyzing a broad spectrum of β-lactams, including the carbapenems, which are often

considered last-resort agents for treating multidrug-resistant bacterial infections. This technical

guide provides an in-depth overview of the FIM-1 (Florence Imipenemase-1) metallo-β-

lactamase, a subclass B1 MBL. The document details its initial discovery, genetic origin,

biochemical properties, and the experimental methodologies employed for its characterization.

Quantitative data on enzyme kinetics and antimicrobial susceptibility are presented in

structured tables for clarity and comparative analysis. Furthermore, key experimental workflows

and the genetic architecture of the blaFIM-1 determinant are visualized through detailed

diagrams to facilitate a comprehensive understanding of this clinically relevant resistance

mechanism.

Discovery and Initial Identification
FIM-1 was first identified in a multidrug-resistant clinical isolate of Pseudomonas aeruginosa,

designated FI-14/157.[1][2] This isolate was recovered in Florence, Italy, from a patient with a

vascular graft infection. The strain belonged to the epidemic clonal lineage sequence type 235

(ST235).[1][2] Phenotypic tests on the P. aeruginosa FI-14/157 isolate revealed a broad

resistance profile to β-lactam antibiotics, including carbapenems.[2] The production of an MBL
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was suggested by the synergy observed with EDTA in disk diffusion assays.[2] Subsequent

cloning and sequencing experiments led to the identification of a novel MBL-encoding gene,

which was designated blaFIM-1.[1][2]

Genetic Origin and Mobilization
The blaFIM-1 gene in the index P. aeruginosa isolate was found to be located on the

chromosome.[1][2] Further genomic analysis has revealed that blaFIM-1 is part of a large

integrative and conjugative element (ICE), designated ICE7705.1. This mobile genetic element

is integrated into the bacterial chromosome. The blaFIM-1 gene is associated with an ISCR19-

like element, which is thought to be responsible for its mobilization.[1][2] The presence of

blaFIM-1 within an ICE highlights the potential for its horizontal transfer to other bacteria, a

significant concern for the dissemination of carbapenem resistance. Despite this, initial

experiments to demonstrate the transfer of blaFIM-1 to Escherichia coli or other P. aeruginosa

strains via conjugation or electrotransformation were unsuccessful.[1][2]
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Diagram 1: Genetic Environment of the blaFIM-1 Gene.

Biochemical Characterization of FIM-1
FIM-1 is a subclass B1 metallo-β-lactamase. Among the known MBLs, it shares the highest

amino acid identity (approximately 40%) with the New Delhi metallo-β-lactamase (NDM)

enzymes.[1][2] The purified FIM-1 enzyme demonstrates a broad substrate profile, with a
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notable hydrolytic activity against penicillins and carbapenems.[1][2] However, it does not

hydrolyze aztreonam.[1][2]

Enzyme Kinetics
The kinetic parameters of purified FIM-1 were determined for a range of β-lactam substrates.

The enzyme exhibits high catalytic efficiency (kcat/Km) against penicillins and carbapenems.

Substrate Km (µM) kcat (s-1) kcat/Km (µM-1s-1)

Penicillins

Penicillin G 18 ± 2 130 ± 5 7.2

Ampicillin 30 ± 4 250 ± 15 8.3

Carbenicillin 12 ± 1 80 ± 3 6.7

Piperacillin 8 ± 1 150 ± 8 18.8

Cephalosporins

Cefazolin 120 ± 20 40 ± 3 0.3

Ceftazidime >500 ND <0.01

Cefepime 250 ± 40 25 ± 2 0.1

Carbapenems

Imipenem 15 ± 2 200 ± 10 13.3

Meropenem 5 ± 1 120 ± 7 24.0

Ertapenem 2 ± 0.5 30 ± 2 15.0

Monobactams

Aztreonam NH NH NH

ND: Not determined; NH: Not hydrolyzed. Data extracted from Pollini et al., 2013.

Antimicrobial Susceptibility
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The expression of blaFIM-1 in both the original P. aeruginosa isolate and a recombinant E. coli

strain resulted in significantly increased minimum inhibitory concentrations (MICs) for a wide

range of β-lactam antibiotics.

Antibiotic
MIC (µg/mL) for P.
aeruginosa FI-14/157

MIC (µg/mL) for E. coli
DH5α (pSPo1-blaFIM-1)

Penicillins

Piperacillin >256 128

Piperacillin/Tazobactam >256 128

Cephalosporins

Ceftazidime 128 32

Cefepime 64 16

Carbapenems

Imipenem 64 16

Meropenem 32 8

Doripenem 16 4

Monobactams

Aztreonam 8 ≤1

Data extracted from Pollini et al., 2013.

Experimental Protocols
Cloning of the blaFIM-1 Gene
The following is a generalized protocol for the cloning of a metallo-β-lactamase gene like

blaFIM-1 from a clinical isolate.

Genomic DNA Extraction: Isolate high-quality genomic DNA from the P. aeruginosa FI-

14/157 strain using a commercial DNA extraction kit.
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PCR Amplification: Amplify the blaFIM-1 gene using primers designed based on the flanking

sequences. The primers should incorporate restriction sites for subsequent cloning.

Forward Primer with NdeI site: 5'-GGAATTCCATATGCGCCCCTTACCCCATTC-3'

Reverse Primer with BamHI site: 5'-CGGGATCCTCAGGGTGTGGACGGTATG-3'

PCR Conditions:

Initial denaturation: 95°C for 5 minutes.

30 cycles of:

Denaturation: 95°C for 30 seconds.

Annealing: 58°C for 30 seconds.

Extension: 72°C for 1 minute.

Final extension: 72°C for 7 minutes.

Purification of PCR Product: Purify the amplified DNA fragment using a PCR purification kit

to remove primers, dNTPs, and polymerase.

Restriction Digestion: Digest both the purified PCR product and the expression vector (e.g.,

pET-9a) with the selected restriction enzymes (NdeI and BamHI).

Ligation: Ligate the digested blaFIM-1 gene into the linearized expression vector using T4

DNA ligase.

Transformation: Transform the ligation mixture into a suitable E. coli cloning strain (e.g.,

DH5α).

Selection and Verification: Select for positive transformants on agar plates containing the

appropriate antibiotic. Verify the presence and correct orientation of the insert by colony PCR

and Sanger sequencing.

Expression and Purification of FIM-1
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The following protocol outlines the expression and purification of the FIM-1 enzyme.

Transformation into Expression Host: Transform the verified expression plasmid into a

suitable E. coli expression strain (e.g., BL21(DE3)).

Protein Expression:

Inoculate a single colony into 10 mL of Luria-Bertani (LB) broth with the appropriate

antibiotic and grow overnight at 37°C with shaking.

Inoculate 1 L of LB broth with the overnight culture and grow at 37°C to an OD600 of 0.6-

0.8.

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

Continue to grow the culture at 18°C for 16-18 hours.

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50

mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by

sonication on ice.

Clarification: Centrifuge the lysate at high speed to pellet the cell debris.

Chromatography: The original publication mentions a two-step chromatography process. A

typical purification scheme for a metallo-β-lactamase would involve:

Step 1: Anion Exchange Chromatography:

Load the clarified lysate onto a Q-Sepharose column pre-equilibrated with lysis buffer.

Wash the column with the same buffer to remove unbound proteins.

Elute the bound FIM-1 protein using a linear gradient of NaCl (e.g., 0-1 M) in the lysis

buffer.

Collect fractions and analyze by SDS-PAGE for the presence of FIM-1.

Step 2: Size Exclusion Chromatography:
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Pool the fractions containing FIM-1 and concentrate them.

Load the concentrated protein onto a Superdex 75 column pre-equilibrated with a

suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

Elute the protein and collect fractions corresponding to the expected molecular weight

of FIM-1.

Purity and Concentration: Assess the purity of the final protein preparation by SDS-PAGE.

Determine the protein concentration using a Bradford assay or by measuring the absorbance

at 280 nm.
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Diagram 2: Workflow for FIM-1 Expression and Purification.
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Antimicrobial Susceptibility Testing
Antimicrobial susceptibility testing should be performed according to the guidelines of the

Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial

Susceptibility Testing (EUCAST).

Inoculum Preparation:

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

Suspend the colonies in sterile saline or Mueller-Hinton broth to achieve a turbidity

equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

Broth Microdilution:

Prepare serial twofold dilutions of the antimicrobial agents in cation-adjusted Mueller-

Hinton broth in a 96-well microtiter plate.

Inoculate each well with the standardized bacterial suspension to a final concentration of

approximately 5 x 105 CFU/mL.

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits

visible growth.

Disk Diffusion:

Evenly inoculate the surface of a Mueller-Hinton agar plate with the standardized bacterial

suspension using a sterile cotton swab.

Allow the inoculum to dry for 3-5 minutes.

Aseptically apply antimicrobial-impregnated disks to the surface of the agar.

Incubate the plates at 35 ± 2°C for 16-20 hours.
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Measure the diameter of the zones of complete inhibition to the nearest millimeter.

Interpret the results as susceptible, intermediate, or resistant based on the established

breakpoints.

Conclusion
The discovery of FIM-1 metallo-β-lactamase in a clinical isolate of P. aeruginosa underscores

the continuing evolution and diversification of carbapenem resistance mechanisms. Its genetic

association with a mobile element highlights the potential for its dissemination, posing a

significant challenge to antimicrobial therapy. The biochemical characterization of FIM-1

reveals a broad-spectrum hydrolytic activity, contributing to high-level resistance to many

clinically important β-lactam antibiotics. This technical guide provides a comprehensive

resource for researchers and drug development professionals, offering detailed insights into the

discovery, origin, and functional characteristics of FIM-1, along with the methodologies for its

study. A thorough understanding of such resistance determinants is critical for the development

of novel diagnostic tools and effective therapeutic strategies to combat the growing threat of

antimicrobial resistance.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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